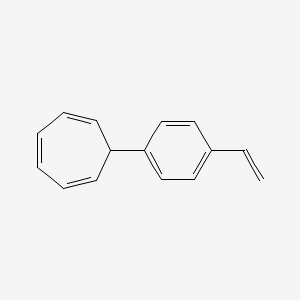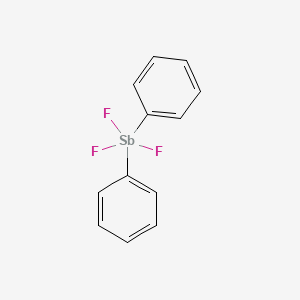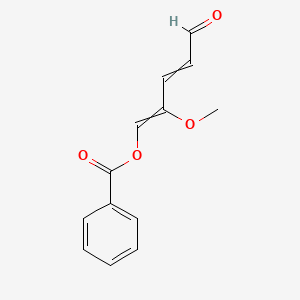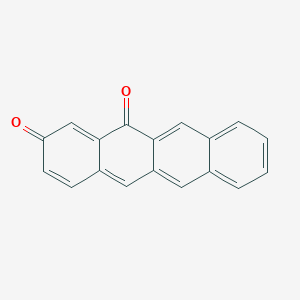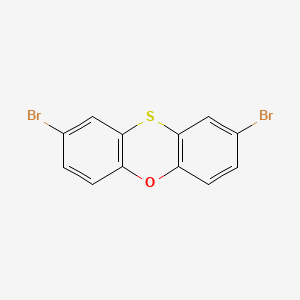
Phenoxathiin, 2,8-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin, 2,8-dibromo- is a brominated derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure. Phenoxathiin itself is known for its applications in the production of polyamides and polyimides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the phenoxathiin ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
- Substituted phenoxathiin derivatives
- Phenoxathiin sulfoxides and sulfones
- Biaryl compounds from coupling reactions
Aplicaciones Científicas De Investigación
Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as polyamides and polyimides, which have applications in electronics and aerospace
Mecanismo De Acción
The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .
Comparación Con Compuestos Similares
Phenoxathiin, 2,8-dibromo- can be compared with other brominated phenoxathiin derivatives and similar heterocyclic compounds:
Phenoxathiin: The parent compound without bromine atoms, used in similar applications but with different reactivity.
Phenothiazine: A structurally related compound with nitrogen instead of oxygen, known for its use in antipsychotic drugs.
Dibenzothiophene: Another sulfur-containing heterocycle, used in the synthesis of organic semiconductors .
Phenoxathiin, 2,8-dibromo- stands out due to its enhanced reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
56348-81-3 |
|---|---|
Fórmula molecular |
C12H6Br2OS |
Peso molecular |
358.05 g/mol |
Nombre IUPAC |
2,8-dibromophenoxathiine |
InChI |
InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
Clave InChI |
MZLATBKNUQSUGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


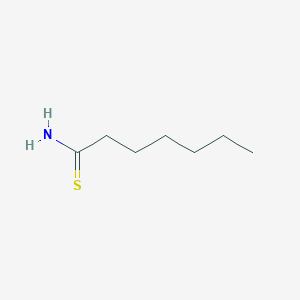
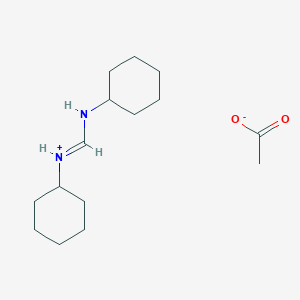
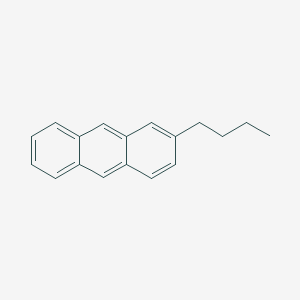
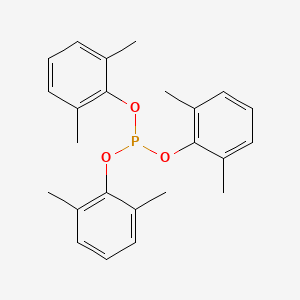
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
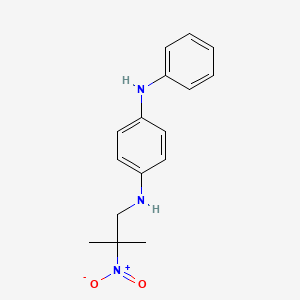
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
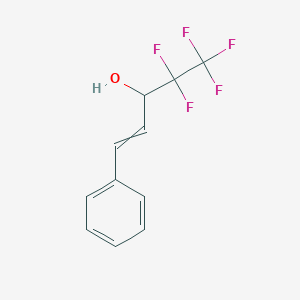
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
